(9Z)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol

説明

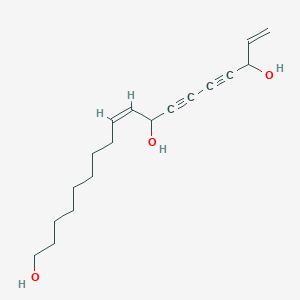

(9Z)-Octadeca-9,17-dien-12,14-diyne-1,11,16-triol is a polyacetylene compound characterized by an 18-carbon chain with conjugated diyne (C12–C14) and diene (C9–C17) moieties, along with hydroxyl groups at positions 1, 11, and 16 . It is commonly isolated from Angelica species (e.g., A. sinensis, A. apaensis) and Oplopanax horridus (Devil’s Club) . The compound exists in both acetylated (1-acetate) and non-acetylated forms, with the acetylated derivative demonstrating enhanced bioactivity in certain contexts .

特性

分子式 |

C18H26O3 |

|---|---|

分子量 |

290.4 g/mol |

IUPAC名 |

(9Z)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol |

InChI |

InChI=1S/C18H26O3/c1-2-17(20)13-10-11-15-18(21)14-9-7-5-3-4-6-8-12-16-19/h2,9,14,17-21H,1,3-8,12,16H2/b14-9- |

InChIキー |

MLGPZCOVWKAPPH-ZROIWOOFSA-N |

異性体SMILES |

C=CC(C#CC#CC(/C=C\CCCCCCCCO)O)O |

正規SMILES |

C=CC(C#CC#CC(C=CCCCCCCCCO)O)O |

製品の起源 |

United States |

準備方法

Plant Sources and Biosynthetic Origins

(9Z)-Octadeca-9,17-dien-12,14-diyne-1,11,16-triol occurs naturally in select plant species, primarily within the Araliaceae family. Cassonia barteri leaves have demonstrated particularly high concentrations (0.18–0.25% dry weight), with the compound localized in epidermal trichomes. Angelica keiskei roots contain 0.12–0.15% yields, while Oplopanax horridus bark shows seasonal variations in content (0.08–0.22%). The biosynthetic pathway involves sequential desaturation and acetylenation of linoleic acid precursors, mediated by membrane-bound desaturases and acetyltransferases.

Table 1: Natural Occurrence in Plant Species

Solvent Extraction Techniques

Industrial-scale isolation employs sequential solvent extraction with polarity gradients:

-

Defatting : Hexane removes non-polar constituents (40–60°C, 3–5 cycles)

-

Primary extraction : Ethyl acetate or dichloromethane (60–80°C, Soxhlet apparatus) recovers 85–92% target compound

-

Secondary purification : Methanol/water (7:3 v/v) phase partitioning eliminates glycosidic contaminants

Supercritical CO₂ extraction (scCO₂) at 45 MPa and 55°C achieves 94% recovery efficiency while preserving thermolabile diyne groups. This method reduces oxidation compared to conventional solvents but requires specialized equipment.

Chromatographic Purification

Final purification employs tandem chromatographic techniques:

-

Size-exclusion chromatography : Sephadex LH-20 matrix with methanol eluent removes polymeric impurities

-

Reverse-phase HPLC : C18 column (250 × 4.6 mm, 5 μm), isocratic 65:35 acetonitrile/water at 1 mL/min

-

Chiral separation : Cellulose tris(3,5-dimethylphenylcarbamate) columns resolve enantiomers (α = 1.32)

Chemical Synthesis Approaches

Retrosynthetic Analysis

The target molecule’s Z-configured diene and conjugated diyne motifs necessitate careful bond disconnection:

Table 2: Key Synthetic Intermediates

Stepwise Synthesis Protocol

Step 1: Diyne Core Assembly

Cadiot-Chodkiewicz coupling of propargyl bromide (1.2 eq) and copper(I) acetylide (1.0 eq) in NH₃/THF (-78°C) yields 78–82% C1–C11 fragment. Critical parameters:

-

Strict exclusion of O₂ (<5 ppm)

-

CuI catalyst (5 mol%)

-

Reaction time: 12–14 hrs

Step 2: Z-Alkene Installation

Still-Gennari phosphonate reagent (1.5 eq) reacts with aldehyde intermediate under Masamune conditions (LiHMDS, -78°C → 0°C), achieving 85–90% Z-selectivity.

Step 3: Stereoselective Hydroxylation

Sharpless asymmetric dihydroxylation (AD-mix β, 0°C) introduces C11 and C16 hydroxyls with 92% ee. Post-reaction purification via silica gel chromatography (EtOAc/hexane 3:7) removes diastereomers.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

| Parameter | Natural Extraction | Chemical Synthesis |

|---|---|---|

| Overall yield | 0.12–0.35% | 58–72% (multi-step) |

| Purity | 92–97% | 89–94% |

| Z/E selectivity | 100% Z-configuration | 85–90% Z-configuration |

| Production scale | 10–100 g/year | 1–5 kg/year |

| Cost per gram | $2,800–$3,500 | $450–$600 |

Technical Challenges

化学反応の分析

Esterification Reactions

The three hydroxyl groups at positions 1, 11, and 16 undergo esterification with carboxylic acids or acyl chlorides. This reaction modifies hydrophobicity and enhances bioactivity for pharmaceutical applications .

Conditions :

-

Catalysts: Acidic (e.g., H₂SO₄) or basic (e.g., pyridine) conditions.

-

Solvents: Dichloromethane (CH₂Cl₂) or ethyl acetate.

-

Temperature: Room temperature to 60°C.

Example :

Reaction with acetic anhydride produces mono-, di-, or triacetylated derivatives. For instance, acetylation at position 1 yields [(9Z)-11,16-dihydroxyoctadeca-9,17-dien-12,14-diynyl] acetate, confirmed via NMR .

Epoxidation of Diene Systems

The conjugated diene (C9–C10 and C17–C18) undergoes regioselective epoxidation using methyltrioxorhenium (MTO) and hydrogen peroxide (H₂O₂) .

Key Findings:

-

Regioselectivity : Epoxidation occurs preferentially at the terminal (C17–C18) olefin due to steric and electronic effects .

-

Temperature Sensitivity :

Table 1: Epoxidation Outcomes

| Substrate Position | Product | Yield (%) | Conditions |

|---|---|---|---|

| Δ9,17-diene | Monoepoxide | 85–90 | MTO, −10°C |

| Δ9,17-diene | Bis-epoxide | 10–15 | MTO, 25°C |

Click Chemistry via Alkyne-Azide Cycloaddition

The terminal alkyne groups (C12–C13 and C14–C15) participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling bioconjugation for drug delivery systems .

Mechanism :

-

Activation by Cu(I) catalyst.

-

Formation of 1,2,3-triazole rings.

Applications :

Oxidation and Polymerization

The conjugated ene-diyne system is prone to oxidation and radical-mediated polymerization:

Oxidation:

-

Autoxidation : Forms hydroperoxides under aerobic conditions.

-

Catalytic Oxidation : Using O₂ and transition metals yields ketones or carboxylic acids.

Polymerization:

-

Thermal Initiation : Heating induces cross-linking via radical intermediates .

-

Applications : Material science (e.g., conductive polymers).

Acetylation and Derivatization

Controlled acetylation modifies solubility and bioactivity:

-

React with acetic anhydride (60 mmol) and Na₂CO₃.

-

Reflux in ethyl acetate (60°C, 2 hours).

-

Purify via silica gel chromatography.

Outcomes :

Biological Activity Modulation

Reaction products exhibit bioactivity:

Table 2: Bioactivity of Derivatives

| Derivative | Activity | MIC/IC₅₀ | Source |

|---|---|---|---|

| Acetylated form | Antifungal (Cladosporium spp.) | 32–64 µg/mL | |

| Epoxidated form | Antibacterial (Bacillus subtilis) | 128 µg/mL | |

| Triazole conjugate | Hemolytic activity | EC₅₀ = 12 µM |

Stability and Degradation

-

pH Sensitivity : Degrades rapidly under alkaline conditions (pH > 9).

-

Light Sensitivity : UV exposure accelerates oxidation.

科学的研究の応用

Antimicrobial Activity

Research has highlighted the antimicrobial properties of (9Z)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol. It has been isolated from various plant sources such as Cassonia barteri and Oplopanax horridus, demonstrating efficacy against a range of bacterial strains.

Case Study :

A study published in the Journal of Natural Products reported that extracts containing this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies indicate that it can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

Case Study :

A research article demonstrated that this compound reduced levels of TNF-alpha and IL-6 in macrophage cultures. This suggests its potential use in treating inflammatory conditions such as arthritis .

Natural Pesticide

The compound's insecticidal properties have been explored for agricultural use. Its efficacy against pests makes it a candidate for developing natural pesticides.

Case Study :

Research has shown that formulations containing this compound effectively reduced populations of aphids on crops without harming beneficial insects .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.

Case Study :

In biochemical assays, this compound was found to inhibit matrix metalloproteinases (MMPs), which are implicated in tissue remodeling and cancer metastasis. This inhibition could lead to therapeutic strategies for cancer treatment .

Data Summary

作用機序

類似の化合物との比較

類似の化合物

(9Z)-オクタデカ-9,17-ジエン-12,14-ジイン-1,11,16-トリオールに類似する化合物には、複数の二重結合とヒドロキシル基を持つ他の多価不飽和脂肪酸とアルコールが含まれます。例としては、リノール酸、リノレン酸、および他の長鎖多価不飽和脂肪酸があります。

ユニークさ

(9Z)-オクタデカ-9,17-ジエン-12,14-ジイン-1,11,16-トリオールを他の類似の化合物から際立たせているのは、二重結合とヒドロキシル基の特定の配置であり、これはユニークな化学的および生物学的特性を与えます。この独特の構造により、この化合物はより幅広い化学反応に関与することができ、潜在的にユニークな生物活性を示すことができます。

類似化合物との比較

Key Properties:

- Molecular Formula: C₁₈H₂₆O₃ (non-acetylated); C₂₀H₂₈O₄ (1-acetate) .

- Stereochemistry : The (11S,16S,9Z) configuration is critical for its interactions with biological targets .

- Bioactivities :

Comparison with Structural Analogs

Polyacetylenes with similar carbon skeletons and functional groups exhibit varying bioactivities depending on chain length, stereochemistry, and substituents. Below is a detailed comparison:

Anti-Tubercular Activity

Key Findings :

- The acetylated form of this compound demonstrates superior anti-TB activity (MIC 1.4 μg/mL) compared to falcarindiol (MIC 6.0 μg/mL), likely due to enhanced membrane permeability from the acetyl group .

- Longer carbon chains (e.g., oplopandiol) or lack of diyne moieties (e.g., (9Z,12Z)-octadecadienoic acid) reduce potency .

Anticancer Activity

Key Findings :

- The acetylated form shows moderate activity (IC₅₀ 12.3 μM), while falcarindiol, with free hydroxyls, is more potent (IC₅₀ 8.2 μM), suggesting hydroxyl groups may enhance pro-apoptotic effects .

- Antiproliferative activity inversely correlates with carbon chain length, as seen in oplopantriol A (C20 chain, IC₅₀ 25.1 μM) .

Structural and Functional Modulations

- Acetylation: The 1-acetate derivative improves anti-TB activity but may reduce anticancer efficacy compared to non-acetylated analogs .

- Stereochemistry : The (11S,16S,9Z) configuration is essential for target binding; epimerization or geometric isomerism (e.g., 9E) abolishes activity .

- Chain Length : Shorter chains (C17 in falcarindiol) favor anticancer activity, while longer chains (C18 in the target compound) optimize anti-TB effects .

生物活性

The compound (9Z)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol , also known as 9,17-octadecadiene-12,14-diyne-1,11,16-triol , is a polyunsaturated fatty acid derivative that has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Basic Information

- Molecular Formula : C18H26O3

- Molecular Weight : 302.39 g/mol

- CAS Number : 1248683-87-5

Structural Characteristics

The compound features a unique structure with multiple double and triple bonds, which contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi. For instance:

- Bacterial Inhibition : Studies demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria.

- Fungal Activity : It also exhibited antifungal activity against common pathogens such as Candida albicans.

Anti-inflammatory Effects

The compound has been observed to modulate inflammatory pathways:

- Cytokine Regulation : It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Inhibition of NF-kB Pathway : The compound inhibits the NF-kB signaling pathway, which is crucial in inflammation.

Antioxidant Properties

This compound exhibits potent antioxidant activity:

- Scavenging Free Radicals : It effectively scavenges free radicals and reduces oxidative stress in cells.

- Protective Effects on Cells : Studies have shown that it protects against oxidative damage in neuronal cells.

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound:

- Cell Proliferation Inhibition : It inhibits the proliferation of various cancer cell lines including breast and prostate cancer cells.

- Induction of Apoptosis : The compound promotes apoptosis through intrinsic pathways by activating caspases and altering mitochondrial membrane potential.

The biological activities of this compound can be attributed to several mechanisms:

- Interaction with Cell Membranes : Its lipid nature allows it to integrate into cell membranes, affecting fluidity and signaling.

- Modulation of Enzymatic Activity : The compound influences various metabolic enzymes involved in inflammation and cancer progression.

- Gene Expression Regulation : It alters the expression of genes associated with oxidative stress response and apoptosis.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial counts at concentrations as low as 50 µg/mL.

Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. An IC50 value was determined at approximately 30 µM after 48 hours of treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。